molecular formula C22H21NO2 B5755129 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione

2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione

Cat. No. B5755129
M. Wt: 331.4 g/mol
InChI Key: XJBAJCLJKGOALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in humans and animals. Despite its toxicity, MPTP has been used extensively in research to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.

Mechanism of Action

2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione acts by selectively destroying dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms. This compound is metabolized in the brain to form MPP+, a highly toxic compound that selectively accumulates in dopaminergic neurons and causes mitochondrial dysfunction and oxidative stress. The resulting neuronal damage leads to the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the brain. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms. This compound also causes mitochondrial dysfunction and oxidative stress, which contribute to the neuronal damage seen in Parkinson's disease. In addition, this compound has been shown to activate microglia and to induce the production of pro-inflammatory cytokines, which may contribute to the neuroinflammation seen in Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione has several advantages and limitations for use in laboratory experiments. One advantage is that this compound selectively destroys dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease. Another advantage is that this compound can be administered in a controlled manner, allowing researchers to study the dose-response relationship and the time course of neuronal damage. However, this compound is highly toxic and requires specialized equipment and expertise to handle safely. In addition, this compound-induced Parkinson's disease-like symptoms in animals may not fully replicate the human disease, limiting the translational potential of this model.

Future Directions

There are several future directions for research on 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione and its role in Parkinson's disease. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound-induced neuronal damage. Another area of research is the use of this compound as a tool to study the role of neuroinflammation in Parkinson's disease. Additionally, researchers may explore the use of this compound in combination with other neurotoxins or genetic models to better understand the complex mechanisms underlying Parkinson's disease.

Synthesis Methods

2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process involving the condensation of 2-acetylnaphthalene with piperidine, followed by oxidation and cyclization to form the final product. The synthesis of this compound requires specialized equipment and expertise, and should only be attempted by trained professionals in a well-equipped laboratory.

Scientific Research Applications

2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for this condition. This compound is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in humans and animals. By studying the effects of this compound on the brain, researchers have been able to gain valuable insights into the underlying mechanisms of Parkinson's disease, including the role of oxidative stress, inflammation, and mitochondrial dysfunction.

properties

IUPAC Name

2-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-15-13-17(23-11-5-2-6-12-23)10-9-16(15)14-20-21(24)18-7-3-4-8-19(18)22(20)25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBAJCLJKGOALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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